Phthalimidinoglutarimide-propargyl-C1-OH
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Overview
Description
Phthalimidinoglutarimide-propargyl-C1-OH is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-C1-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. The propargyl group is introduced through nucleophilic substitution reactions, where propargyl alcohols are commonly used as starting materials. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-propargyl-C1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Phthalimidinoglutarimide-propargyl-C1-OH has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-propargyl-C1-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group plays a crucial role in these interactions, often forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Phthalimidinoglutarimide-propargyl-C1-OH can be compared with other similar compounds, such as:
Phthalimide derivatives: These compounds share the phthalimide group but differ in other functional groups.
Glutarimide derivatives: These compounds contain the glutarimide moiety and may have different substituents.
Propargyl derivatives: These compounds feature the propargyl group and are used in various synthetic applications.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
3-[7-(4-hydroxybut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H16N2O4/c20-9-2-1-4-11-5-3-6-12-13(11)10-19(17(12)23)14-7-8-15(21)18-16(14)22/h3,5-6,14,20H,2,7-10H2,(H,18,21,22) |
InChI Key |
CXYDJLZSIZXGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCO |
Origin of Product |
United States |
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